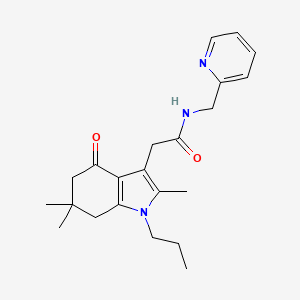![molecular formula C17H25F3N2O B6005045 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol, also known as ITBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It also has low toxicity and does not produce significant side effects in animal models. However, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, its effects may vary depending on the animal species and strain used.
Direcciones Futuras
There are several future directions for research on 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as anxiety, depression, and schizophrenia. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Further research is also needed to elucidate the exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol and to optimize its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions that start with the reaction of 1-(2,3,6-trifluorobenzyl)piperazine with isobutyl bromide to form 1-isobutyl-4-(2,3,6-trifluorobenzyl)piperazine. This intermediate compound is then treated with ethylene oxide to form 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been found to have antitumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
2-[1-(2-methylpropyl)-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O/c1-12(2)9-22-7-6-21(10-13(22)5-8-23)11-14-15(18)3-4-16(19)17(14)20/h3-4,12-13,23H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZJLHJEGNRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6004970.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)
![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)
